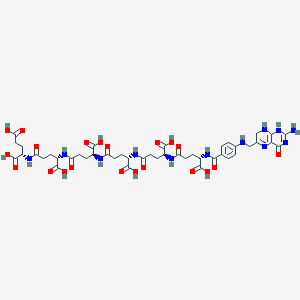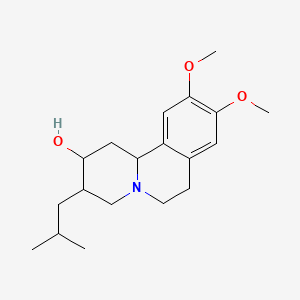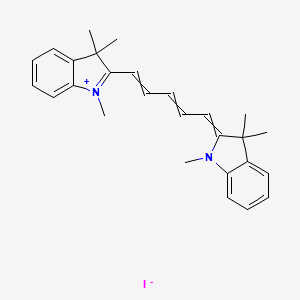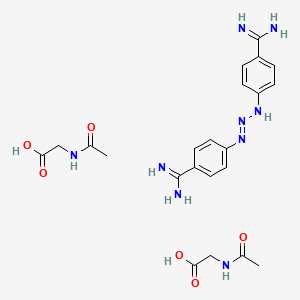
二甲双胍醋酸盐
描述
Diminazene aceturate is a veterinary drug belonging to the diamidine class of compounds. It is primarily used to treat early African trypanosomiasis in animals infected with Trypanosoma parasites . This compound is also effective against certain protozoa such as Babesia and Cytauxzoon, and some bacteria including Brucella and Streptococcus . It is marketed under various brand names, including Berenil, Pirocide, Ganasag, and Azidin .
科学研究应用
Diminazene aceturate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving diamidine chemistry and its derivatives.
Biology: The compound is employed in research on protozoal infections and their treatment mechanisms.
Medicine: Diminazene aceturate is investigated for its potential therapeutic effects in conditions such as osteoarthritis and cardiovascular diseases
作用机制
Target of Action
Diminazene aceturate, also known as Diminazine diaceturate, is a trypanocidal agent . The primary targets of Diminazene include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . It is effective against certain protozoa such as Babesia, Trypanosoma, and Cytauxzoon . It may also be effective against certain bacteria including Brucella and Streptococcus .
Mode of Action
The main biochemical mechanism of the trypanocidal actions of Diminazene aceturate is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs . It probably inhibits DNA replication, but also has affinity to RNA .
Biochemical Pathways
Diminazene aceturate has been shown to activate the angiotensin-converting enzyme 2 (ACE2), opposing the effects of angiotensin II (AT II) and the AT1 receptor . This activation of ACE2 is associated with a reduction in angiotensin II, angiotensin type 1 receptor, and ADAM17 levels in the tissue . It also inhibits oxidative stress and nitrosative stress via p38MAPK and NF-κB pathways .
Result of Action
Diminazene aceturate has been shown to have protective effects against inflammation, oxidative stress, and cell death . It reduces inflammatory and oxidative markers in tissues . It also maintains higher ACE2 enzyme activity . These effects contribute to its protective effect against ischemic liver injury .
Action Environment
The action of Diminazene aceturate can be influenced by environmental factors. For instance, it is recommended that sachets of Diminazene aceturate be stored in a dry environment and protected from light . The reconstituted solution should be stored in a fridge and discarded after 15 days . Injectable solution should be stored in a cool environment and protected from direct sunlight .
生化分析
Biochemical Properties
Diminazene aceturate interacts with various enzymes and proteins. It is known to target the HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . The compound binds to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs .
Cellular Effects
Diminazene aceturate has significant effects on various types of cells and cellular processes. It has been found to have antioxidant and anti-inflammatory effects, decreasing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, in addition to downregulating the activity of NF-κB, p65, and p38 MAPK .
Molecular Mechanism
It is believed to inhibit DNA replication . Additionally, it is a putative angiotensin-converting enzyme 2 (ACE2) activator and angiotensin type 1 receptor antagonist (AT 1 R) .
Temporal Effects in Laboratory Settings
In laboratory settings, Diminazene aceturate has shown to maintain higher ACE2 enzyme activity and reduce angiotensin II, angiotensin type 1 receptor, and ADAM17 levels in lung tissue over time .
Dosage Effects in Animal Models
In animal models, the effects of Diminazene aceturate vary with different dosages. For instance, in a study on osteoarthritis in rats, the administration of Diminazene aceturate (15 mg/kg, i.p.) for 21 days showed significant improvements in the condition .
Metabolic Pathways
Diminazene aceturate is involved in the renin-angiotensin system (RAS) metabolic pathway . It activates angiotensin-converting enzyme 2 (ACE2), opposing the effects of angiotensin II (AT II) and the AT1 receptor .
Transport and Distribution
It is hypothesized that the rapid distribution phase is a result of Diminazene aceturate being sequestered into the liver, followed by a slow terminal phase where Diminazene aceturate is both redistributed to the peripheral tissues and renally excreted .
准备方法
Synthetic Routes and Reaction Conditions: Diminazene aceturate is synthesized through a series of chemical reactions involving the formation of a diazoamino compound. The synthesis typically involves the reaction of 4,4’-diamino-diphenylamine with nitrous acid to form the diazo compound, which is then coupled with benzamidine to yield diminazene .
Industrial Production Methods: In industrial settings, diminazene aceturate is produced by combining diminazene with aceturic acid. The process involves dissolving diminazene in water, followed by the addition of aceturic acid under controlled pH conditions. The mixture is then filtered, dried, and crystallized to obtain the final product .
化学反应分析
Types of Reactions: Diminazene aceturate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert diminazene aceturate into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and primary amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of diminazene aceturate .
相似化合物的比较
Imidocarb dipropionate: Another diamidine compound used to treat trypanosomiasis and babesiosis in animals.
Isometamidium chloride: A trypanocidal agent used for both curative and prophylactic purposes.
Xanthenone: An activator of angiotensin-converting enzyme 2 with a similar chemical structure to diminazene aceturate.
Uniqueness: Diminazene aceturate is unique due to its dual role as a trypanocidal agent and an activator of angiotensin-converting enzyme 2. This dual functionality makes it a promising candidate for repurposing in the treatment of various diseases beyond its traditional use in veterinary medicine .
属性
CAS 编号 |
908-54-3 |
|---|---|
分子式 |
C18H22N8O3 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |
InChI 键 |
XJLITJHUQRBWPN-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
规范 SMILES |
CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
外观 |
Solid powder |
Key on ui other cas no. |
15114-96-2 908-54-3 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,3-bis(4'-amidinophenyl)triazene N-acetylglycine azidin Berenil diminazenaceturate diminazene aceturate diminazene diaceturate Ganaseg Trypan |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism is not fully elucidated, Diminazene aceturate is thought to exert its trypanocidal activity by binding to and interfering with the parasite's DNA. [, , , ]. This interaction disrupts vital cellular processes such as DNA replication and transcription, ultimately leading to parasite death.
A: Research suggests that Diminazene aceturate induces a higher number of covalent interstrand cross-links in DNA compared to Cisplatin []. Furthermore, unlike Cisplatin, which can induce the B-DNA to Z-DNA transition, Diminazene aceturate appears to inhibit this conformational change [].
A: Studies in rats infected with Trypanosoma brucei have shown that dissolving Diminazene aceturate in DMSO enables its topical absorption and effectively clears the infection, achieving comparable results to the standard intramuscular route [].
A: Diminazene aceturate has a molecular weight of 515.5 g/mol and a molecular formula of C14H17N7 • C2H4O2 []. Diminazene diaceturate has a molecular weight of 587.6 g/mol and a molecular formula of C14H17N7 • 2(C2H4O2) [].
A: Yes, HPLC methods utilizing UV detection at 372 nm have been developed for the analysis of Diminazene diaceturate residues in milk []. This wavelength likely corresponds to a specific absorbance maximum in the UV-Vis spectrum of the compound.
A: Research indicates that Diminazene diaceturate is susceptible to degradation in acidic pH conditions, following first-order kinetics. This degradation process is also temperature-dependent [].
A: A veterinary formulation containing Diminazene aceturate, Artemisinin, and beta-cyclodextrin has been developed, claiming to offer rapid absorption and high bioavailability after subcutaneous or intramuscular injection []. The inclusion of beta-cyclodextrin suggests its role in enhancing the drug's solubility and, consequently, its bioavailability.
ANone: Based on the provided research papers, Diminazene aceturate is primarily investigated for its antiparasitic properties, specifically against trypanosomes and Babesia species. There is no mention of its catalytic properties or applications in the context of chemical reactions.
A: Yes, bioinformatic analysis using atom pair fingerprints has been used to compare the structural similarities between Diminazene aceturate and Pyronaridine tetraphosphate, revealing similarities in their molecular weights []. This suggests the potential for employing computational techniques like molecular docking or QSAR studies to further explore the structure-activity relationship of Diminazene aceturate.
ANone: While both salts are used commercially, research directly comparing their efficacy against specific parasites is limited within the provided papers. Further investigation is needed to ascertain if any significant differences exist in their pharmacological profiles.
ANone: Please refer to the answer for question 3 in the 'Material Compatibility and Stability' section.
ANone: The provided research papers primarily focus on the pharmacological and toxicological aspects of Diminazene aceturate. They do not provide specific details regarding SHE regulations or compliance.
A: Studies in dogs show that Secnidazole pre-treatment alters the elimination pattern of Diminazene aceturate, leading to significantly higher drug concentrations in the brain, kidney, and liver at specific time points []. This suggests potential drug-drug interactions that warrant further investigation.
A: In male Sahel goats, pre-treatment with Oxytetracycline was found to alter the elimination pattern of Diminazene aceturate, resulting in a significantly longer mean residence time (MRT) of the drug [].
A: Yes, a study evaluating the in vitro effect of Diminazene aceturate on Trypanosoma brucei brucei revealed a concentration-dependent cessation of trypanosomal motility, indicating its direct trypanocidal effect [].
A: A controlled clinical trial conducted on schoolchildren in Sudan showed that topical application of Diminazene aceturate significantly accelerated the healing of cutaneous leishmaniasis ulcers compared to the control group []. This finding suggests its potential as a topical treatment option for this parasitic disease.
A: Yes, several studies have reported the emergence of Diminazene aceturate resistance in various Trypanosoma species, including Trypanosoma congolense, Trypanosoma vivax and Trypanosoma evansi [, , , , , , , ]. This resistance poses a significant challenge to the chemotherapeutic control of trypanosomosis.
A: Yes, PCR-RFLP based molecular tools have been developed and are being refined for the detection of Diminazene aceturate resistance in Trypanosoma congolense []. These tools hold promise for improved surveillance and management of drug resistance in endemic areas.
A: A study in Nigeria identified a Diminazene aceturate-resistant Trypanosoma brucei brucei strain isolated from a dog that also exhibited cross-resistance to Pentamidine isethionate []. This finding highlights the potential for cross-resistance among trypanocidal drugs, emphasizing the need for novel therapeutic strategies.
A: Diminazene aceturate administration in dogs has been associated with adverse events such as profuse salivation, nausea, injection site pain, monoparesis in the injected leg, proteinuria, and potential hepatotoxicity [].
A: Studies in rats have shown that both Trypanosoma brucei brucei infection and Diminazene aceturate administration can significantly reduce blood pressure and heart rate []. These findings suggest that caution should be exercised when treating infected patients with this drug, particularly those with pre-existing cardiovascular conditions.
A: Research in rats indicates that high doses of Diminazene aceturate, while not causing overt systemic toxicity, can negatively impact reproductive performance in female rats during early pregnancy, leading to increased fetal resorption and decreased litter weights [].
A: A comparative study in sheep indicated that Quinuronium sulfate is more organotoxic and hypotensive than Diminazene diaceturate at both therapeutic and higher dosages [].
ANone: The provided research papers do not offer specific information on biomarkers for predicting Diminazene aceturate efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area is warranted.
ANone: Please refer to the answer for question 2 in the 'Structural Characterization' section.
ANone: The provided research papers primarily focus on the pharmacological and toxicological aspects of Diminazene aceturate and do not provide specific information regarding its environmental impact or degradation pathways.
A: While the provided papers don't delve into specific dissolution and solubility studies, the use of beta-cyclodextrin in a veterinary formulation of Diminazene aceturate suggests efforts to enhance its solubility and bioavailability [].
ANone: The provided research papers do not offer details regarding the validation of analytical methods for Diminazene aceturate.
A: One study revealed inconsistencies in the quality of commercially available Diminazene aceturate preparations in Nigeria, with some containing less than the stated amount of the active compound []. This highlights the importance of rigorous quality control measures during the manufacturing and distribution of this drug.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



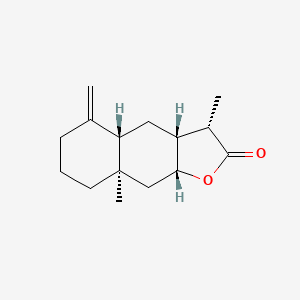



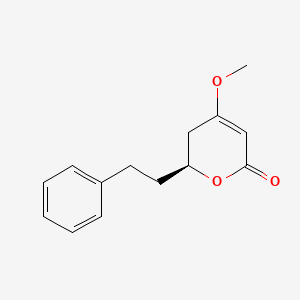

![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)
